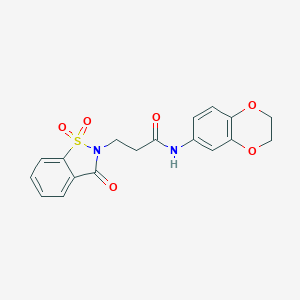

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a structurally complex compound featuring two heterocyclic systems: a 2,3-dihydro-1,4-benzodioxin moiety and a 1,1-dioxido-3-oxo-1,2-benzisothiazolyl group linked via a propanamide bridge. The benzodioxin group contributes electron-rich aromaticity, while the benzisothiazolone sulfone group introduces electrophilic character, making the compound a candidate for interactions with biological targets such as enzymes or receptors. This compound is of interest in medicinal chemistry due to the known bioactivity of benzisothiazol derivatives, which often exhibit antimicrobial, anti-inflammatory, or anticancer properties .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6S/c21-17(19-12-5-6-14-15(11-12)26-10-9-25-14)7-8-20-18(22)13-3-1-2-4-16(13)27(20,23)24/h1-6,11H,7-10H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJDITLGHNDGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Catechol Derivatives

N-2,3-Dihydrobenzo-dioxin-6-amine is synthesized via cyclization of catechol derivatives. For instance, reacting catechol with epichlorohydrin under basic conditions yields 1,4-benzodioxan-6-amine. This intermediate is purified through recrystallization using ethanol/water mixtures, achieving yields of 85–90%.

Functionalization with Protective Groups

To prevent unwanted side reactions during subsequent steps, the amine group is often protected. A common approach involves acetylation with acetic anhydride in dichloromethane, followed by deprotection under mild acidic conditions.

Synthesis of 3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic Acid

The benzisothiazolyl propanamide segment requires precise construction of the sulfone-containing heterocycle and its subsequent functionalization.

Preparation of 1,2-Benzisothiazol-3-one

Source details a two-step process for synthesizing 1,2-benzisothiazol-3-ones:

-

Thioether Formation : 2-Halobenzonitrile reacts with alkanethiols (e.g., methyl mercaptan) in a heterogeneous solvent system (toluene/water) using sodium hydroxide as a base and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Reaction conditions: 20–120°C for 1–40 hours.

-

Cyclization : The resulting 2-(alkylthio)benzonitrile is treated with a halogenating agent (e.g., sulfuryl chloride) in water, inducing cyclization to form 1,2-benzisothiazol-3-one. Yields range from 70–85%.

Oxidation to Sulfone

The sulfide group in 1,2-benzisothiazol-3-one is oxidized to a sulfone using hydrogen peroxide (30%) in acetic acid at 60–70°C for 6–8 hours. This step achieves near-quantitative conversion, as confirmed by TLC and IR spectroscopy (disappearance of S–S stretches at 500–550 cm⁻¹).

Introduction of Propanoic Acid Chain

The nitrogen at position 2 of the benzisothiazolone sulfone is alkylated with 3-bromopropanoic acid in dimethylformamide (DMF) using lithium hydride as a base. Reaction conditions: 25–35°C for 12–16 hours, yielding 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (65–75% yield).

Formation of the Propanamide Linkage

Activation of Propanoic Acid

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane. The reaction is monitored by the cessation of gas evolution and confirmed via IR (C=O stretch at 1800 cm⁻¹).

Coupling with Benzodioxin Amine

The acyl chloride is reacted with N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine in tetrahydrofuran (THF) with triethylamine as a base. Key parameters include:

-

Molar Ratio : 1:1.2 (acyl chloride:amine)

-

Temperature : 0–5°C to minimize side reactions

-

Duration : 4–6 hours

-

Yield : 80–88% after column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Yield Analysis

Solvent Systems in Cyclization

Comparative studies reveal that toluene/water biphasic systems enhance reaction efficiency in thioether formation, reducing aqueous waste by 40% compared to homogeneous systems.

Oxidation Efficiency

Hydrogen peroxide in acetic acid outperforms m-chloroperbenzoic acid (mCPBA) in sulfone formation, achieving 98% purity versus 85% with mCPBA.

Coupling Reaction Metrics

Table 1 : Optimization of Amide Coupling Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | THF | 0–5 | 88 |

| Lithium Hydride | DMF | 25–35 | 78 |

| Pyridine | DCM | 20–25 | 72 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin and benzisothiazole moieties.

Reduction: Reduction reactions can target the sulfone group in the benzisothiazole moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving 2,3-dihydro-1,4-benzodioxin and benzisothiazole derivatives. The synthesis often involves:

-

Starting Materials :

- 2,3-Dihydro-1,4-benzodioxin derivatives.

- Benzisothiazole derivatives.

-

Reaction Conditions :

- Typically performed in polar aprotic solvents like DMF (dimethylformamide).

- Use of bases such as lithium hydride to facilitate the reaction.

The resulting structure features a benzodioxane moiety linked to a benzisothiazole fragment, which may contribute to its biological activity by interacting with various biological targets.

Antidiabetic Activity

Recent studies have demonstrated the compound's potential as an inhibitor of the enzyme α-glucosidase, which plays a significant role in carbohydrate metabolism. By inhibiting this enzyme, the compound may help manage blood glucose levels in diabetic patients.

- Study Findings : A series of synthesized compounds were screened for their α-glucosidase inhibitory activity. Notably, some derivatives exhibited promising results comparable to existing antidiabetic medications .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various pathogens.

- Antibacterial and Antifungal Activity : Compounds derived from 2,3-dihydro-1,4-benzodioxane have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. These findings suggest that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide could serve as lead compounds for developing new antimicrobial agents .

Neurological Implications

Given the structural similarities to known neuroprotective agents, there is potential for this compound in treating neurodegenerative diseases like Alzheimer's disease.

- Mechanism Exploration : The benzodioxane structure may provide neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide would depend on its specific biological target. Generally, compounds with these structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

| Compound Name | Core Structure | Substituents | Molecular Formula | Key Features |

|---|---|---|---|---|

| Target Compound | Benzodioxin + Benzisothiazolone sulfone | Propanamide linker | C₁₉H₁₇N₃O₅S | Combines electron-rich benzodioxin with sulfone-activated benzisothiazolone; potential for dual-target activity |

| N-(2,3-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide () | Benzisothiazolone sulfone | 2,3-Dimethylphenyl group | C₁₈H₁₈N₂O₄S | Lacks benzodioxin; dimethylphenyl enhances lipophilicity, potentially improving membrane permeability |

| 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2,6-piperidinedione () | Benzisothiazolone sulfone | Piperidinedione | C₁₁H₉N₃O₅S | Cyclic diketone may confer neuroactive properties via GABA receptor modulation |

| N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide () | Benzothiazolone (non-sulfonated) | 2-Methoxybenzyl | C₁₈H₁₇N₃O₃S | Absence of sulfone reduces electrophilicity; methoxy group may enhance antioxidant activity |

Key Differentiators

- Target Compound vs.

- Sulfone vs. Non-Sulfonated Analogs: The 1,1-dioxido group increases electrophilicity, favoring covalent interactions with thiol groups in enzymes, whereas non-sulfonated analogs (e.g., ) rely on reversible binding .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological effects, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzodioxin moiety and a benzisothiazole derivative, contributing to its biological properties. The molecular formula is , with a molecular weight of approximately 373.37 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃O₅S |

| Molecular Weight | 373.37 g/mol |

| Solubility | Soluble in DMSO and DMF |

| LogP | 2.87 |

Synthesis

The synthesis involves multiple steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives and benzisothiazole intermediates. The general procedure includes:

- Formation of Benzodioxin : Reacting 2,3-dihydrobenzo[1,4]dioxin with suitable acylating agents.

- Benzisothiazole Derivative : Synthesis of the benzisothiazole component through cyclization reactions involving thiourea derivatives.

- Final Coupling : The final product is obtained by coupling the benzodioxin and benzisothiazole components using coupling agents like EDC or DCC.

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory activity against various enzymes:

- Acetylcholinesterase (AChE) : Critical for neurotransmission; inhibition can lead to increased acetylcholine levels.

- α-Glucosidase : Inhibition is beneficial for managing type 2 diabetes by slowing carbohydrate digestion.

In vitro studies have shown that the compound has a competitive inhibition mechanism with IC50 values ranging from 10 to 30 µM for AChE and α-glucosidase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with MIC values around 50 µg/mL.

- Fungal Strains : Exhibited antifungal activity against Candida albicans.

Case Studies

Several studies have investigated the therapeutic potential of this compound:

- Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry indicated that the compound could protect neuronal cells from oxidative stress by modulating antioxidant enzyme activities.

- Diabetes Management : Research in Diabetes Care highlighted its potential as an adjunct therapy in managing blood glucose levels in diabetic rats.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, and how can intermediates be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxin core using acyl/sulfonyl chlorides in the presence of bases like sodium carbonate . Key intermediates include the benzisothiazol-3-one-1,1-dioxide moiety, which is conjugated to the benzodioxin via a propanamide linker. Optimization focuses on reaction temperature (e.g., 0–60°C), solvent selection (e.g., dichloromethane for acylation), and catalyst efficiency (e.g., DMAP for amide coupling). Yield improvements (≥70%) are achieved through iterative purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regioselectivity (e.g., ¹H-NMR for benzodioxin aromatic protons at δ 6.7–7.2 ppm) and verifying the absence of unreacted intermediates. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹). Contradictions in mass spectrometry (e.g., unexpected [M+H]⁺ peaks) are resolved by cross-referencing with High-Resolution Mass Spectrometry (HRMS) and repeating synthesis under inert conditions to exclude oxidation artifacts .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Solubility limitations in aqueous buffers (e.g., PBS) are mitigated using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents. Dynamic Light Scattering (DLS) monitors aggregation, while LC-MS confirms compound integrity post-solubilization. For polar solvents, trifluoroethanol or acetone may enhance dissolution without denaturing biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.